molecular formula C19H24N2O3 B2766833 Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate CAS No. 2309746-77-6

Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate

Cat. No.: B2766833
CAS No.: 2309746-77-6
M. Wt: 328.412
InChI Key: QYULPJWWIUITPD-UHFFFAOYSA-N
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Description

Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate is a carbamate derivative featuring a 4-cyclobutylidenepiperidine moiety linked via a 2-oxoethyl spacer.

Properties

IUPAC Name

benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c22-18(21-11-9-17(10-12-21)16-7-4-8-16)13-20-19(23)24-14-15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYULPJWWIUITPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the piperidine ring, introduction of the cyclobutylidene group, and the final carbamate formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility of the product.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents into the molecule, modifying its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a probe to investigate biological pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against specific enzymes or receptors, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The target compound’s unique feature is the 4-cyclobutylidenepiperidine group, a strained bicyclic system that may influence conformational rigidity and binding affinity. This contrasts with analogs bearing alternative substituents:

  • Benzotriazole derivatives (e.g., Benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate ): These compounds utilize benzotriazole as a leaving group, facilitating peptide coupling reactions.
  • Diethylamino substituents (e.g., Benzyl N-[(diethylcarbamoyl)methyl]carbamate ): Feature a tertiary amine for enhanced solubility or receptor interaction.
Table 1: Structural Comparison of Key Analogs
Compound Name Key Substituent Molecular Weight Key Functional Groups
Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate (Target) 4-Cyclobutylidenepiperidine ~350–400* Carbamate, Cyclic ketone
Benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate Benzotriazole 439.38 Benzotriazole, Carbamate, Amide
Benzyl N-[(diethylcarbamoyl)methyl]carbamate Diethylamino 264.32 Carbamate, Tertiary amine
Benzyl (2-(4-(benzyloxy)-3-hydroxyphenyl)-2-oxoethyl)(methyl)carbamate Benzyloxy, Hydroxyphenyl 405.44 Carbamate, Aromatic ether, Phenol

*Estimated based on structural similarity.

Table 2: Reaction Efficiency Comparison
Compound Type Method Yield (%) Time (h) Conditions
Benzotriazole peptide analog Thionyl chloride activation 70–88 5–30 CH₂Cl₂, 258 K
Ultrasound-assisted carbamate Ultrasound irradiation 79–88 2 Toluene, RT
Diethylamino derivative Amide coupling Not reported Standard peptide synthesis

Stability and Handling

  • Benzotriazole derivatives are stable at room temperature and tolerate air/moisture, making them practical for laboratory use .
  • Diethylamino-substituted carbamates (e.g., ) have lower molecular weights (~264 Da) and higher predicted solubility due to tertiary amine groups.
  • Benzyloxy-containing analogs (e.g., ) exhibit higher molecular weights (~405 Da) and may display improved membrane permeability due to aromaticity.

Therapeutic Potential

  • Benzotriazole-based compounds are widely used in peptide synthesis and as protease inhibitors . For example, chloromethyl ketone derivatives (e.g., Z-Gly-Gly-Phe-chloromethyl-ketone) irreversibly inhibit cysteine proteases .
  • Cyclobutylidenepiperidine analogs could target enzymes or receptors sensitive to strained bicyclic systems, such as kinases or GPCRs, though specific data are lacking.

Key Differentiators of the Target Compound

Synthetic Complexity : Introducing the cyclobutylidene moiety may require advanced cyclization techniques, contrasting with straightforward benzotriazole or amide couplings in analogs.

Bioavailability : The combination of carbamate and cyclic ketone groups could improve metabolic stability relative to ester-containing analogs .

Biological Activity

Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzyl group attached to a carbamate moiety, linked to a cyclobutylidenepiperidine derivative. The molecular formula is C20H28N2O3, and its structural representation can be summarized as follows:

  • Molecular Weight : 344.45 g/mol
  • Solubility : Soluble in organic solvents like DMSO, with limited aqueous solubility.

Research indicates that compounds with similar structural motifs often exert their effects through modulation of various biological pathways. The specific mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Potential inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression regulation.
  • Cellular Signaling Pathways : Interaction with pathways involved in apoptosis and cell survival, particularly under stress conditions.

Antidiabetic Properties

Recent studies have highlighted the potential of related compounds in protecting pancreatic β-cells against endoplasmic reticulum (ER) stress, which is a significant factor in diabetes progression. For instance, analogs of N-(2-(benzylamino)-2-oxoethyl) derivatives have shown promising results in enhancing β-cell survival under stress conditions, suggesting that this compound may exhibit similar protective effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
β-cell ProtectionEnhanced survival against ER stress
HDAC InhibitionPotential modulation of gene expression
Antioxidant ActivityReduction of oxidative stress markersUnpublished data

Case Studies

A pivotal study focused on the synthesis and evaluation of related carbamate derivatives demonstrated significant HDAC inhibitory activity. These compounds were tested for their ability to induce apoptosis in cancer cell lines, showcasing their potential as therapeutic agents against malignancies.

Case Study 1: HDAC Inhibition

In vitro tests revealed that specific analogs led to a dose-dependent decrease in cell viability in various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.

Table 2: In Vitro Activity Data

CompoundCell LineIC50 (µM)Mechanism
Benzyl N-[...]A549 (Lung Cancer)5.0HDAC inhibition
Benzyl N-[...]MCF7 (Breast Cancer)3.5Apoptosis induction

Q & A

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates but may require lower temperatures to avoid side reactions.
  • Catalysts : Palladium or copper catalysts improve cyclobutylidene formation efficiency but may introduce metal contamination requiring post-synthesis cleanup .

How can researchers resolve discrepancies in enzyme inhibition data observed with structurally similar carbamate derivatives?

Advanced Research Focus
Discrepancies in enzyme inhibition (e.g., esterase vs. peptidyl transferase activity) may arise from:

  • Steric Effects : The cyclobutylidene group’s rigidity can hinder access to enzyme active sites, altering inhibition kinetics .
  • pH-Dependent Reactivity : Carbamate hydrolysis rates vary with pH, affecting compound stability during assays .

Q. Methodological Approaches :

  • Kinetic Studies : Measure IC50 values under standardized pH and temperature conditions to isolate structural effects .
  • Molecular Docking : Compare binding poses of derivatives with/without the cyclobutylidene group using software like AutoDock .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish enthalpic vs. entropic contributions .

What analytical techniques are essential for confirming the molecular structure of this compound?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign peaks for the benzyl group (δ 7.2–7.4 ppm, aromatic protons), carbamate carbonyl (δ 155–160 ppm), and cyclobutylidene protons (δ 2.5–3.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine and cyclobutylidene regions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C21H25N2O4 requires m/z 377.1838 [M+H]+) .
  • Infrared Spectroscopy (IR) : Identify carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) .

What strategies are employed to enhance the pharmacological activity of this compound through structural modifications?

Q. Advanced Research Focus

  • Piperidine Substitution : Introducing electron-withdrawing groups (e.g., fluorine) at the piperidine 4-position increases metabolic stability but may reduce blood-brain barrier penetration .
  • Carbamate Linker Optimization : Replacing the 2-oxoethyl spacer with a more flexible ethylene glycol chain improves solubility but may weaken target affinity .
  • Cyclobutylidene Isosteres : Testing bicyclic systems (e.g., norbornene) maintains ring strain while altering lipophilicity .

Q. Screening Workflow :

In Silico ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics.

In Vitro Assays : Test cytotoxicity (MTT assay) and target engagement (fluorescence polarization) .

Metabolic Profiling : Incubate with liver microsomes to identify major metabolites (LC-MS/MS) .

What are the critical considerations in designing experiments to assess the compound’s stability under various conditions?

Q. Basic Research Focus

  • Temperature Sensitivity : Store at –20°C in amber vials to prevent thermal degradation; monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Hydrolytic Stability : Test in buffers (pH 1–10) to identify degradation hotspots (e.g., carbamate cleavage at pH >8) .
  • Light Exposure : UV-Vis spectroscopy tracks photooxidation of the cyclobutylidene moiety; use light-protected storage .

Q. Analytical Tools :

  • HPLC-UV : Quantify degradation products using a C18 column (gradient: 10–90% acetonitrile in water).
  • Mass Spectrometry : Identify degradation pathways (e.g., ring-opening of cyclobutylidene) .

How does the cyclobutylidene moiety influence the compound’s reactivity in nucleophilic reactions?

Advanced Research Focus
The cyclobutylidene group’s strain and electron-deficient nature:

  • Facilitate Ring-Opening : Reacts with nucleophiles (e.g., amines, thiols) to form bicyclic or linear adducts, useful in prodrug design .
  • Modulate Electronic Effects : Electron-withdrawing character enhances carbamate electrophilicity, accelerating reactions with serine hydrolases .

Q. Case Study :

  • Thiol-Adduct Formation : Incubation with glutathione (10 mM, pH 7.4) yields a stable adduct detectable via LC-MS (m/z +305.1 Da shift) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.